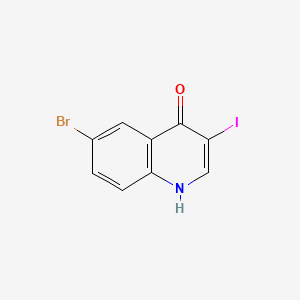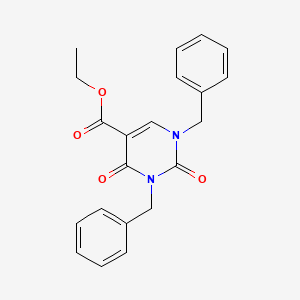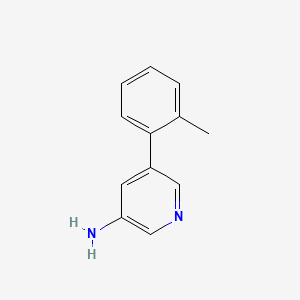![molecular formula C13H14BrClN2O2 B572040 Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-42-2](/img/structure/B572040.png)
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2 . It is a specialty chemical that is used in various applications, including as a building block in the synthesis of other complex molecules .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C13H14BrClN2O2. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The 5-position of the pyrrolopyridine core is substituted with a bromine atom, and the 3-position is substituted with a chloromethyl group . The carboxylate group is attached to the nitrogen of the pyrrole ring and is further substituted with a tert-butyl group .Applications De Recherche Scientifique
Synthesis of Fluorinated Heterocycles
A study demonstrated the synthesis of fluorinated pyrrolo[2,3-b]pyridines, highlighting an efficient approach to these compounds which are potentially useful as adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. The research detailed a method for removing the tert-butyl protecting group, followed by glycosylation of the resultant products, showing the utility of the compound in developing novel inhibitors (Iaroshenko et al., 2009).
Advanced Organic Synthesis
Another application involved a practical synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This research outlines a chromatography-free synthesis process, emphasizing the compound's role in producing complex organic molecules with high yield and enantiomeric excess. The study showcases the compound's significance in asymmetric synthesis and organic chemistry (Chung et al., 2005).
Catalysis and Reaction Mechanisms
Research into the Suzuki cross-coupling reactions of brominated salicylaldehyde with pyridylboronic acid used variants of the compound to develop an efficient method for coupling arylboronic acids with aryl bromides. This study highlights the compound's utility in facilitating complex reactions, offering insights into catalysis and reaction mechanisms (Wang et al., 2014).
Heterocyclic Chemistry and Drug Design
Further, the compound was employed in the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, demonstrating its utility in continuous flow synthesis and drug design. The research provided a novel one-step synthesis method, advancing the field of heterocyclic chemistry and showcasing the compound's relevance in the synthesis of potential drug candidates (Herath & Cosford, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIZQSBVKMZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735084 |
Source


|
| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
CAS RN |
1234616-42-2 |
Source


|
| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

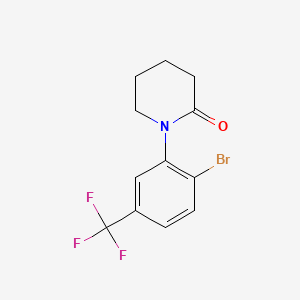
![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)
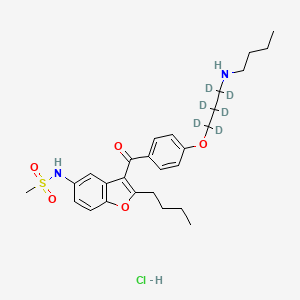
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
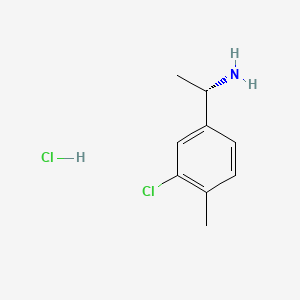
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
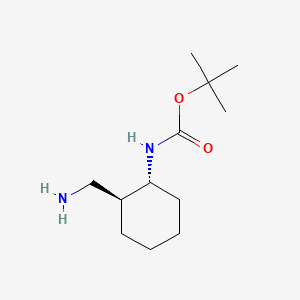
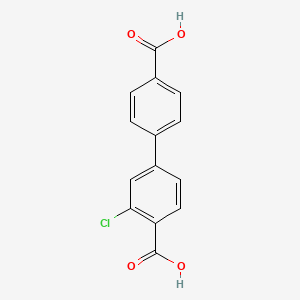
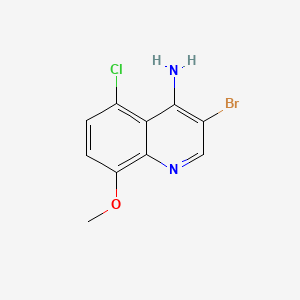
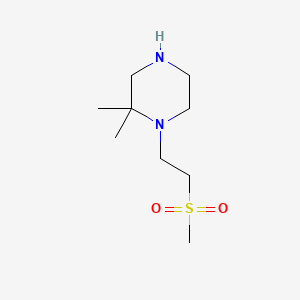
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)
